3-(Chloromethyl)-5-fluoropyridine

Descripción general

Descripción

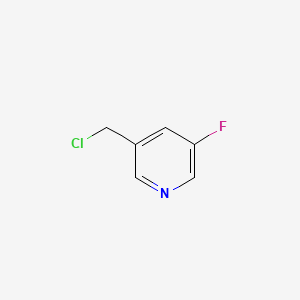

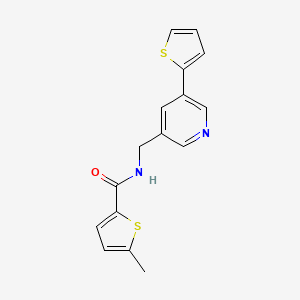

In general, a compound like “3-(Chloromethyl)-5-fluoropyridine” would be an organic compound containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “3-(Chloromethyl)” part indicates a chloromethyl group attached to the third carbon in the ring, and the “5-fluoro” part indicates a fluorine atom attached to the fifth carbon in the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the chloromethyl and fluoro groups in separate steps. For example, a possible method could be the Blanc chloromethylation, which is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes .Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-5-fluoropyridine” would be based on the pyridine ring, with the chloromethyl group and the fluorine atom attached at the third and fifth positions, respectively . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “3-(Chloromethyl)-5-fluoropyridine” would depend on the specific conditions and reagents used. The chloromethyl group could potentially undergo reactions with nucleophiles, and the fluorine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-5-fluoropyridine” would include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with various reagents .Aplicaciones Científicas De Investigación

Reactivity and Substitution Chemistry

3-(Chloromethyl)-5-fluoropyridine serves as a critical intermediate in synthetic chemistry, demonstrating unique reactivity that enables the construction of complex molecules. For instance, the reactivity of fluoropyridines has been extensively studied, showing that substituents on the pyridine ring can significantly influence nucleophilic substitution reactions. This knowledge is pivotal for designing synthetic routes involving 3-(Chloromethyl)-5-fluoropyridine (Schlosser & Rausis, 2005).

Imaging and Diagnostic Applications

In medical imaging, derivatives of fluoropyridines, including compounds related to 3-(Chloromethyl)-5-fluoropyridine, have found application as positron emission tomography (PET) tracers. These compounds are crucial for developing diagnostic agents that can provide insights into disease processes and treatment efficacy. The development of pyridyliodonium salts highlights a method to incorporate fluorine-18 into specific positions on the pyridine ring, enhancing the stability and diagnostic utility of these compounds (Carroll, Nairne, & Woodcraft, 2007).

Drug Development and Synthesis

3-(Chloromethyl)-5-fluoropyridine is also a valuable precursor in pharmaceutical synthesis. The chemoselective functionalization of related chlorofluoropyridines demonstrates the compound's versatility in drug synthesis, where selective reactions can lead to a variety of functionalized products essential for drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Theoretical and Computational Studies

Furthermore, theoretical studies on molecules similar to 3-(Chloromethyl)-5-fluoropyridine provide insights into their chemical properties, reactivity, and interactions with solvents. Such computational work helps predict the behavior of these compounds in various chemical environments, aiding in the design of new materials and drugs (Bilkan, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-(Chloromethyl)-5-fluoropyridine” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated as a potential intermediate in the synthesis of pharmaceuticals or other biologically active compounds .

Propiedades

IUPAC Name |

3-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCCVRHTUFNEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-fluoropyridine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665521.png)

![4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile](/img/structure/B2665522.png)

![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)